molecular formula C20H12BrN3O3 B10869525 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline

2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B10869525
M. Wt: 422.2 g/mol
InChI Key: YYTKZYZVGLWBAU-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with a bromophenoxy and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoxaline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of bromophenoxy and nitrophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H12BrN3O3

Molecular Weight

422.2 g/mol

IUPAC Name

2-[4-(4-bromophenoxy)-3-nitrophenyl]quinoxaline

InChI

InChI=1S/C20H12BrN3O3/c21-14-6-8-15(9-7-14)27-20-10-5-13(11-19(20)24(25)26)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H

InChI Key

YYTKZYZVGLWBAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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